

# Spectroscopic Profile of 3-Bromooctane: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromooctane

Cat. No.: B146061

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromooctane**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Data Presentation

The following sections summarize the key spectroscopic data for **3-Bromooctane** in a structured tabular format for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. Due to the limited availability of public experimental spectra for **3-Bromooctane**, the following data is a combination of referenced data for similar compounds and predicted values.

### <sup>1</sup>H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum of **3-Bromooctane** is predicted to show distinct signals for the different proton environments. The electron-withdrawing effect of the bromine atom will cause the proton on the carbon to which it is attached (C3) to be the most deshielded.

Protons	Chemical Shift ( $\delta$ , ppm) (Predicted)	Multiplicity	Integration
H3	~3.8 - 4.2	Multiplet	1H
H2, H4	~1.6 - 2.0	Multiplet	4H
H5, H6, H7	~1.2 - 1.5	Multiplet	6H
H1, H8	~0.9	Triplet	6H

### <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom directly bonded to the bromine atom (C3) is significantly deshielded. While a specific public data source with a full peak list is not readily available, SpectraBase and PubChem indicate the availability of <sup>13</sup>C NMR data for **3-Bromooctane**.<sup>[1]</sup><sup>[2]</sup> The following are typical estimated chemical shifts based on structure-property relationships.

Carbon	Chemical Shift ( $\delta$ , ppm) (Estimated)
C3	~55 - 65
C2, C4	~30 - 40
C5	~25 - 35
C6	~20 - 30
C7	~20 - 30
C1, C8	~10 - 20

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromooctane**, available from the NIST WebBook, displays characteristic absorption bands corresponding to the vibrations of its functional groups.<sup>[3]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960 - 2850	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (methylene)
1380	Medium	C-H bending (methyl)
~650	Medium-Strong	C-Br stretching

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Bromooctane** is available from the NIST WebBook.<sup>[4]</sup> The spectrum is characterized by the molecular ion peak and a distinct fragmentation pattern. PubChem also lists the most abundant peaks from the GC-MS analysis.<sup>[1]</sup>

m/z	Relative Abundance	Assignment
192/194	Low	[C <sub>8</sub> H <sub>17</sub> Br] <sup>+</sup> (Molecular ion, M <sup>+</sup> and M+2 <sup>+</sup> )
113	Moderate	[C <sub>8</sub> H <sub>17</sub> ] <sup>+</sup> (Loss of Br)
71	High	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
57	Base Peak	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	High	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

**Sample Preparation:** A sample of **3-Bromooctane** (typically 5-25 mg for  $^1\text{H}$  NMR and 20-100 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

**Data Acquisition:** The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. For  $^1\text{H}$  NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For a liquid sample such as **3-Bromooctane**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

**Data Acquisition:** A background spectrum of the empty spectrometer is first recorded to subtract the contributions from atmospheric  $\text{CO}_2$  and water vapor. The sample holder containing the salt plates with the liquid film is then placed in the beam path of the IR spectrometer, and the spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .

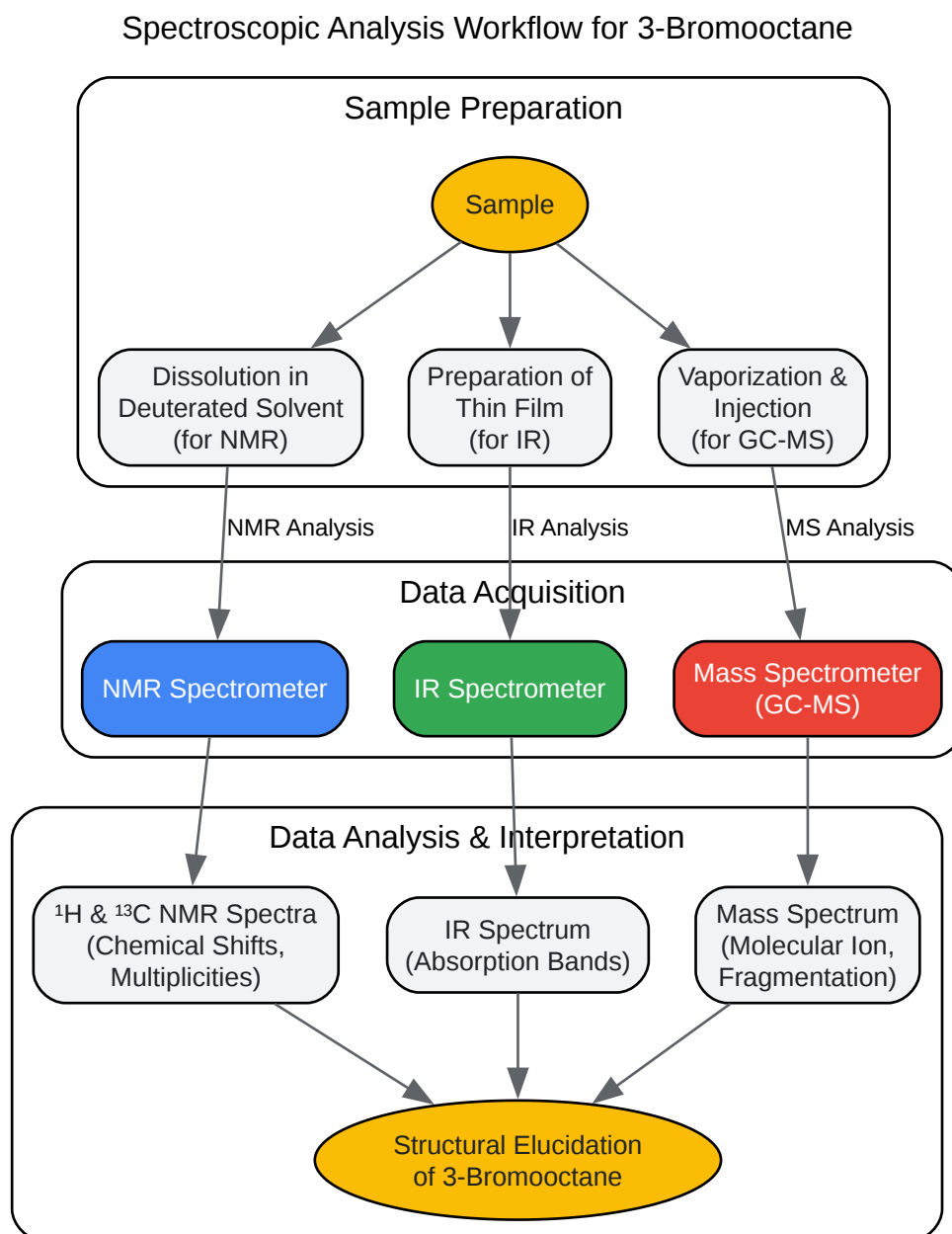
## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** For a volatile liquid like **3-Bromooctane**, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization, EI).

**Mass Analysis and Detection:** The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ( $m/z$ ) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

## Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromooctane**.



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Caption: General workflow of spectroscopic analysis for **3-Bromooctane**.

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## References

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